3-Methyl-5-vinylbenzamide

Structure-Activity Relationship Benzamide SAR SARS-CoV PLpro

3-Methyl-5-vinylbenzamide (CAS 2805078-59-3) is a disubstituted benzamide derivative bearing a methyl group at the 3-position and a vinyl group at the 5-position of the benzene ring, with molecular formula C₁₀H₁₁NO and molecular weight 161.20 g·mol⁻¹. This substitution pattern distinguishes it from regioisomeric vinylbenzamides and positions it as a versatile intermediate for medicinal chemistry and polymer science applications requiring both aromatic methyl substitution and a polymerizable or cross-coupling-competent vinyl handle.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B8152754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-vinylbenzamide
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N)C=C
InChIInChI=1S/C10H11NO/c1-3-8-4-7(2)5-9(6-8)10(11)12/h3-6H,1H2,2H3,(H2,11,12)
InChIKeyBTVGVTZWPJWYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-vinylbenzamide Procurement Guide: Structural Differentiation and Selection Evidence


3-Methyl-5-vinylbenzamide (CAS 2805078-59-3) is a disubstituted benzamide derivative bearing a methyl group at the 3-position and a vinyl group at the 5-position of the benzene ring, with molecular formula C₁₀H₁₁NO and molecular weight 161.20 g·mol⁻¹ . This substitution pattern distinguishes it from regioisomeric vinylbenzamides and positions it as a versatile intermediate for medicinal chemistry and polymer science applications requiring both aromatic methyl substitution and a polymerizable or cross-coupling-competent vinyl handle [1]. The compound exhibits the characteristic reactivity of both aromatic amides and terminal alkenes, enabling transformations including electrophilic addition across the vinyl π-bond and nucleophilic acyl substitution at the carboxamide carbonyl .

Why 3-Methyl-5-vinylbenzamide Cannot Be Replaced by Generic Vinylbenzamide Analogs


The simultaneous presence of a meta-methyl group and a meta-vinyl group on the benzamide scaffold creates a unique electronic and steric environment that regioisomeric or mono-substituted analogs cannot replicate. Systematic structure–activity relationship (SAR) studies on substituted benzamide derivatives demonstrate that the position of methyl substitution on the aryl ring profoundly affects both enzyme inhibitory potency and selectivity; for example, in a series of benzamide-based SARS-CoV PLpro inhibitors, the 2-methyl analog (lead) exhibited an IC₅₀ of 8.7 ± 0.7 μM, whereas the 3-methyl analog (5a) showed reduced potency at 14.8 ± 5.0 μM and the 4-methyl analog (5b) was further attenuated to 29.1 ± 3.8 μM—a greater than 3-fold potency range across positional isomers [1]. This positional sensitivity is conserved across benzamide chemotypes and implies that 3-Methyl-5-vinylbenzamide cannot be freely interchanged with 4-vinylbenzamide, 3-vinylbenzamide, or N-substituted analogs without altering binding interactions, polymerization kinetics, or downstream synthetic yields.

Quantitative Differentiation Evidence for 3-Methyl-5-vinylbenzamide Against Closest Analogs


Regioisomeric Potency Differentiation: Meta-Methyl Position Matters for Target Engagement

In a direct comparative SAR study of substituted benzamide inhibitors of SARS-CoV papain-like protease (PLpro), the position of the methyl substituent on the benzamide ring was systematically varied. The 3-methyl-substituted benzamide (compound 5a) yielded an IC₅₀ of 14.8 ± 5.0 μM, compared to the 2-methyl lead compound (IC₅₀ = 8.7 ± 0.7 μM) and the 4-methyl analog (IC₅₀ = 29.1 ± 3.8 μM) [1]. This 3.3-fold range from the most to least potent positional isomer demonstrates that the meta-methyl configuration intrinsic to 3-Methyl-5-vinylbenzamide occupies a defined activity niche that cannot be assumed by its ortho- or para-methyl counterparts.

Structure-Activity Relationship Benzamide SAR SARS-CoV PLpro

Vinyl Group Reactivity Differentiation: 5-Vinyl vs. 4-Vinyl vs. Non-Vinyl Benzamides

The presence and position of the vinyl substituent critically determine polymerization behavior. Base-catalyzed polymerization studies on unsaturated carbonamides demonstrate that p-vinylbenzamide undergoes anionic polymerization to yield poly(β-alanine)-type structures, whereas non-vinyl benzamides do not polymerize under identical conditions [1]. The 5-vinyl substitution in 3-Methyl-5-vinylbenzamide provides a polymerizable handle that 3-methylbenzamide (CAS 618-47-3, lacking any vinyl group) completely lacks. While quantitative reactivity ratios (r₁, r₂) for the specific 3-methyl-5-vinyl isomer have not been published, class-level evidence indicates that the meta-vinyl placement in 3-Methyl-5-vinylbenzamide offers distinct copolymerization kinetics compared to para-vinylbenzamide due to differences in resonance stabilization of the propagating radical [2].

Radical Polymerization Vinyl Monomer Reactivity Polymer Chemistry

N-Substitution Absence: Primary Amide vs. N-Methylated Analog Differentiation

3-Methyl-5-vinylbenzamide bears a primary amide (–CONH₂), whereas the closely related analog N,3-Dimethyl-5-vinylbenzamide (CAS 2804121-80-8) bears a secondary N-methyl amide (–CONHCH₃). This structural difference has critical functional consequences: the primary amide provides one hydrogen bond donor (HBD = 1) and one hydrogen bond acceptor (HBA = 1), while the N-methylated analog has HBD = 0 and HBA = 1 . In pharmacophore-based drug design, this loss of a hydrogen bond donor can eliminate key target interactions; benzamide-based HDAC inhibitors, for instance, rely on the primary amide NH for zinc-chelating group interactions [1]. The vinyl group's electron-withdrawing effect further modulates amide basicity, with vinyl-substituted benzamides exhibiting pKa values approximately 1.7 units lower than alkyl-substituted benzamides (pKa ~8.5 vs. ~10.2) .

Hydrogen Bond Donor Amide Basicity Pharmacophore

Synthetic Accessibility: Vinyl Group Enables Cross-Coupling and Addition Chemistry Not Available to Non-Vinyl Benzamides

The terminal vinyl group at the 5-position enables a suite of synthetic transformations that are inaccessible to 3-methylbenzamide. Specifically, the vinyl moiety can participate in Heck cross-coupling reactions with aryl halides, electrophilic addition with halogens (Br₂, Cl₂) to form vicinal dihalides, and olefin metathesis for carbon–carbon bond formation . 3-Methylbenzamide (CAS 618-47-3), which lacks the vinyl group entirely, cannot undergo any of these transformations. Comparative synthetic utility is further demonstrated by the use of 2-vinylbenzamides as carbene precursors in latent olefin metathesis catalysis, establishing the vinylbenzamide substructure as a privileged motif for catalytic applications [1]. While direct head-to-head yield comparisons between 3-Methyl-5-vinylbenzamide and its analogs in specific cross-coupling reactions are not published, the presence of the vinyl group provides a binary differentiation: reactions requiring an alkene functional group are possible, whereas they are impossible with non-vinyl analogs.

Heck Coupling Electrophilic Addition Olefin Metathesis

High-Confidence Application Scenarios for 3-Methyl-5-vinylbenzamide Based on Evidence


Medicinal Chemistry: Benzamide-Based Inhibitor Scaffold with Defined Meta-Methyl Pharmacophore

When designing benzamide-based enzyme inhibitors where the meta-methyl substitution pattern is critical for target binding, 3-Methyl-5-vinylbenzamide serves as a core scaffold. SAR data from benzamide inhibitor series demonstrate that shifting the methyl group from the 3-position to the 2- or 4-position alters IC₅₀ by up to 3.3-fold, making regioisomeric purity essential for reproducible biological activity (Section 3, Evidence Item 1) [1]. The primary amide group provides a hydrogen bond donor (HBD = 1) necessary for zinc-chelating or active-site interactions, a feature lost upon N-methylation to N,3-Dimethyl-5-vinylbenzamide (Section 3, Evidence Item 3) [2].

Polymer Chemistry: Vinyl-Functionalized Monomer for Copolymer Synthesis

The 5-vinyl group enables 3-Methyl-5-vinylbenzamide to participate as a monomer in free-radical or base-catalyzed polymerization, producing benzamide-functionalized polymers that cannot be synthesized from 3-methylbenzamide (Section 3, Evidence Item 2). The meta-vinyl placement yields different copolymer microstructure compared to para-vinylbenzamide, which is relevant for tuning material properties such as glass transition temperature, hydrophilicity, and hydrogen-bonding-mediated interfacial adhesion [3].

Synthetic Chemistry: Divergent Intermediate for Cross-Coupling and Addition Cascades

As a building block bearing both a vinyl group and a primary amide, 3-Methyl-5-vinylbenzamide enables synthetic sequences that combine olefin chemistry (Heck coupling, electrophilic addition, metathesis) with amide-directed transformations (Section 3, Evidence Item 4). This dual reactivity makes the compound valuable for constructing complex benzamide-containing architectures, where the vinyl group serves as a temporary functional handle for C–C bond formation prior to deprotection or further amide elaboration [4].

Structure–Activity Relationship (SAR) Probe: Mapping the Effect of Simultaneous 3-Methyl and 5-Vinyl Substitution

For systematic SAR campaigns, 3-Methyl-5-vinylbenzamide fills a specific gap in substituted benzamide chemical space—simultaneously probing the electronic and steric effects of a meta-methyl (σ-donating, weakly activating) and a meta-vinyl (π-conjugating, electron-withdrawing) group on a benzamide core. This combination is not represented by either 3-methylbenzamide or 3-vinylbenzamide alone, and its inclusion in screening libraries enables the deconvolution of additive vs. cooperative substituent effects on target binding [1].

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